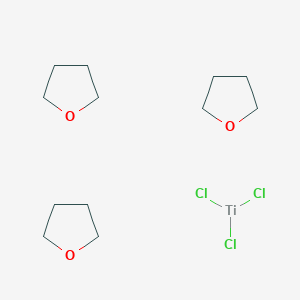
Oxolane; trichlorotitanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxolane; trichlorotitanium is a coordination compound consisting of titanium(III) chloride and tetrahydrofuran in a 1:3 molar ratio. This compound is known for its distinctive blue to blue-green color and is commonly used as a reagent in various chemical reactions. It has the empirical formula C12H24Cl3O3Ti and a molecular weight of 370.54 g/mol .
Mechanism of Action
Target of Action
It is known to function as aLewis acid , suggesting that it may interact with Lewis bases in its environment.
Mode of Action
The Titanium(III) chloride tetrahydrofuran complex (1:3) is believed to function as a Lewis acid . This means it can accept a pair of electrons from a Lewis base during a reaction, leading to the formation of a coordinate covalent bond. This interaction can result in the formation of diverse organometallic complexes .
Biochemical Pathways
Its role as a lewis acid suggests that it may be involved in various chemical reactions, particularly those involving the formation of organometallic complexes .
Pharmacokinetics
As a solid compound , its bioavailability would likely depend on factors such as solubility, stability, and the method of administration.
Result of Action
The Titanium(III) chloride tetrahydrofuran complex (1:3) is used for the synthesis of bimetallic titanium(III) complexes with a triple-helix structure
Action Environment
The action of the Titanium(III) chloride tetrahydrofuran complex (1:3) can be influenced by various environmental factors. For instance, its reactivity may vary depending on the presence of other compounds in the reaction environment . Additionally, it is a solid compound that should be stored at temperatures between 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxolane; trichlorotitanium can be synthesized by reacting titanium(III) chloride with tetrahydrofuran under an inert atmosphere. The reaction typically involves dissolving titanium(III) chloride in tetrahydrofuran and allowing the mixture to react at room temperature. The resulting complex can be isolated by crystallization .
Industrial Production Methods
Industrial production of titanium(III) chloride tetrahydrofuran complex (1:3) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The complex is typically produced in specialized reactors designed to handle the reactive nature of titanium(III) chloride .
Chemical Reactions Analysis
Types of Reactions
Oxolane; trichlorotitanium undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in organic synthesis.
Substitution Reactions: The tetrahydrofuran ligands can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with titanium(III) chloride tetrahydrofuran complex (1:3) include organic halides, ketones, and aldehydes. The reactions are typically carried out under an inert atmosphere to prevent oxidation of the titanium(III) center .
Major Products
The major products formed from reactions involving titanium(III) chloride tetrahydrofuran complex (1:3) depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the complex can reduce organic halides to hydrocarbons .
Scientific Research Applications
Oxolane; trichlorotitanium has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Titanium(IV) chloride tetrahydrofuran complex: This compound has a similar structure but contains titanium in the +4 oxidation state.
Titanium(III) chloride: This compound lacks the tetrahydrofuran ligands and is used in different types of reactions.
Uniqueness
Oxolane; trichlorotitanium is unique due to its ability to act as a reducing agent and its versatility in coordination chemistry. The presence of tetrahydrofuran ligands stabilizes the titanium(III) center, making it more reactive in certain types of chemical reactions .
Properties
CAS No. |
18039-90-2 |
|---|---|
Molecular Formula |
C12H24Cl3O3Ti |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
oxolane;titanium(3+);trichloride |
InChI |
InChI=1S/3C4H8O.3ClH.Ti/c3*1-2-4-5-3-1;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 |
InChI Key |
MIDYWIPTCYRMQF-UHFFFAOYSA-K |
SMILES |
C1CCOC1.C1CCOC1.C1CCOC1.Cl[Ti](Cl)Cl |
Canonical SMILES |
C1CCOC1.C1CCOC1.C1CCOC1.[Cl-].[Cl-].[Cl-].[Ti+3] |
Pictograms |
Flammable; Corrosive |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)

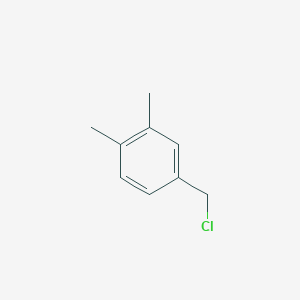
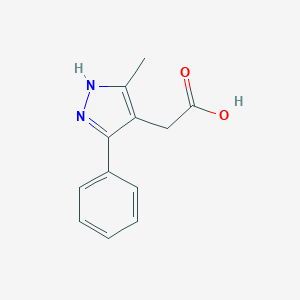
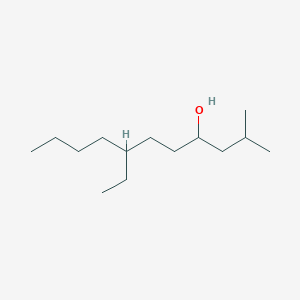
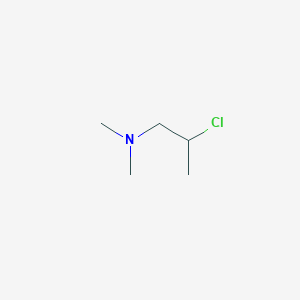
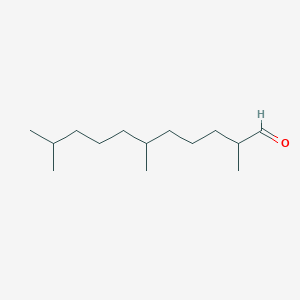
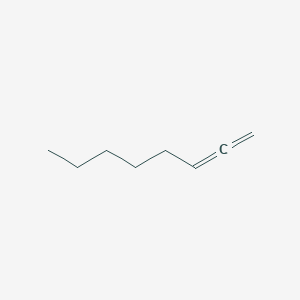
![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)
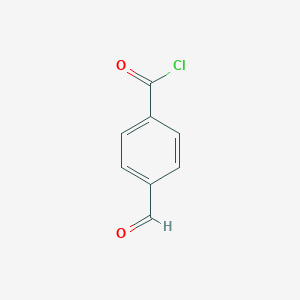
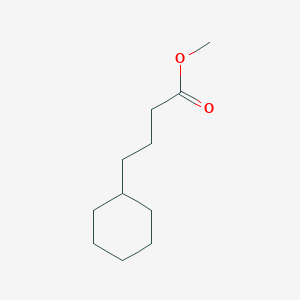

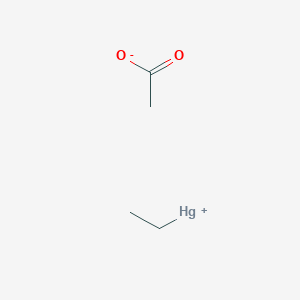
![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)
